molecular formula C13H15F3N2O3 B11481051 Ethyl 2-acetamido-2-anilino-3,3,3-trifluoropropionate

Ethyl 2-acetamido-2-anilino-3,3,3-trifluoropropionate

Cat. No.: B11481051
M. Wt: 304.26 g/mol
InChI Key: ZURYAGZNOOGKKS-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves the following steps:

    Formation of the Acetamido Group: This step involves the reaction of an appropriate amine with acetic anhydride to form the acetamido group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Ethyl Ester: The ethyl ester group is formed by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Coupling with Phenylamine: The final step involves the coupling of the intermediate compound with phenylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the phenylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The acetamido and phenylamino groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(ISOPROPYLAMINO)PROPANOATE
  • ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(4-SULFAMOYLANILINO)PROPANOATE

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

ethyl 2-acetamido-2-anilino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H15F3N2O3/c1-3-21-11(20)12(13(14,15)16,17-9(2)19)18-10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,17,19)

InChI Key

ZURYAGZNOOGKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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